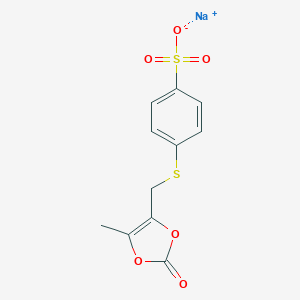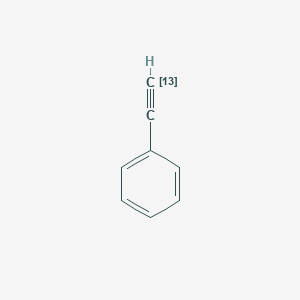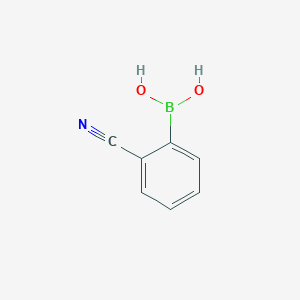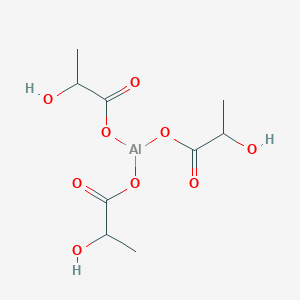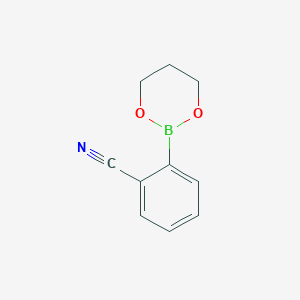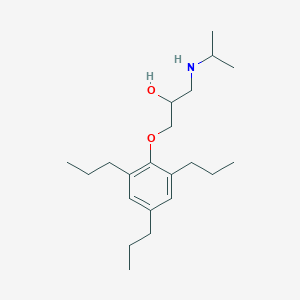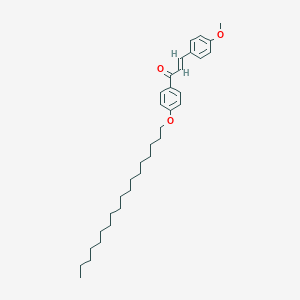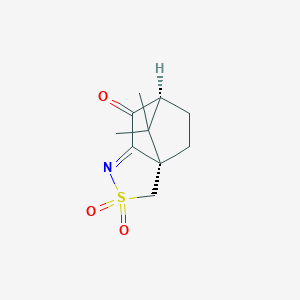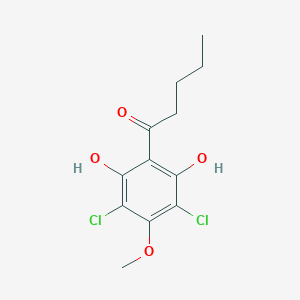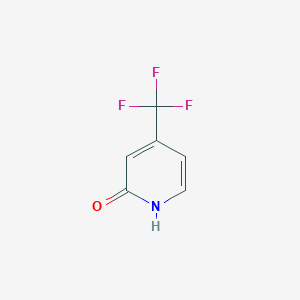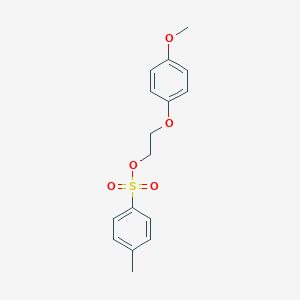
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester, commonly known as TMSOTf, is a highly reactive and versatile reagent used in organic synthesis. It is an esterification agent that is commonly used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
TMSOTf is a strong acid and acts as a proton donor in many reactions. It can also act as a Lewis acid and coordinate with electron-rich species. The reactivity of TMSOTf is due to the presence of the sulfonic acid group, which stabilizes the intermediate species formed during reactions.
Effets Biochimiques Et Physiologiques
TMSOTf is not commonly used in biochemical or physiological research, as its reactivity and toxicity can be problematic. However, it has been shown to have some antibacterial and antifungal properties, and has been used in the synthesis of some anti-cancer compounds.
Avantages Et Limitations Des Expériences En Laboratoire
TMSOTf is a highly reactive and versatile reagent that can be used in a wide range of reactions. It is relatively inexpensive and easy to handle. However, it is also highly toxic and can be corrosive to skin and eyes. Care must be taken when handling TMSOTf, and appropriate safety precautions should be followed.
Orientations Futures
There are many potential future directions for research involving TMSOTf. One area of interest is the development of new synthetic methods using TMSOTf as a catalyst. Another area of interest is the use of TMSOTf in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for TMSOTf to be used in the development of new materials, such as polymers and coatings.
Méthodes De Synthèse
TMSOTf is synthesized by the reaction of p-toluenesulfonic acid with 2-(4-methoxyphenoxy)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by distillation or chromatography.
Applications De Recherche Scientifique
TMSOTf is widely used in organic synthesis as a catalyst for a variety of reactions, including esterification, acylation, and alkylation. It is also used as a coupling reagent in peptide synthesis and as a Lewis acid catalyst in Diels-Alder reactions. TMSOTf has been used in the synthesis of a variety of natural products, including taxol and camptothecin, and is an important tool for medicinal chemists in drug discovery.
Propriétés
Numéro CAS |
115951-32-1 |
|---|---|
Nom du produit |
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester |
Formule moléculaire |
C16H18O5S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O5S/c1-13-3-9-16(10-4-13)22(17,18)21-12-11-20-15-7-5-14(19-2)6-8-15/h3-10H,11-12H2,1-2H3 |
Clé InChI |
LIGANSFRQYSUJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)OC |
Synonymes |
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



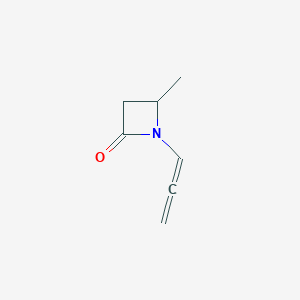
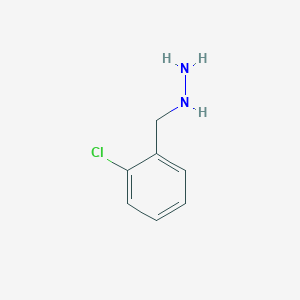
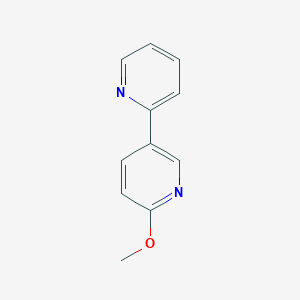
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
